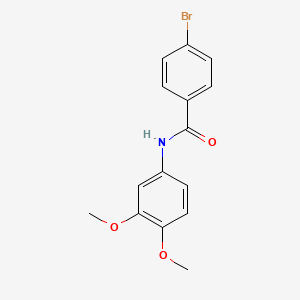
Lotucaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lotucaine is a local anesthetic compound known for its efficacy in numbing tissues during medical procedures. It is chemically identified as 2,2,5,5-tetramethyl-α-((o-tolyloxy)methyl)-1-pyrrolidineethanol hydrochloride. This compound is primarily used in dentistry and minor surgical procedures to provide localized pain relief .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lotucaine involves several steps, starting with the preparation of the pyrrolidine ring. The key steps include:
Formation of the Pyrrolidine Ring: This is achieved through the reaction of appropriate amines with aldehydes or ketones under acidic conditions.
Introduction of the Tetramethyl Groups: This step involves the alkylation of the pyrrolidine ring using methylating agents such as methyl iodide.
Attachment of the o-Tolyloxy Group: This is done through an etherification reaction where the hydroxyl group of the pyrrolidine ring reacts with o-tolyl alcohol in the presence of a strong acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Lotucaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the o-tolyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Lotucaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of local anesthetics and their interactions with biological membranes.
Biology: Employed in studies involving nerve conduction and the effects of local anesthetics on ion channels.
Medicine: Extensively used in dental procedures and minor surgeries to provide localized anesthesia.
Industry: Utilized in the formulation of topical anesthetic creams and gels for pain relief.
Mecanismo De Acción
Lotucaine exerts its effects by blocking sodium channels in neuronal cell membranes. This action prevents the initiation and propagation of action potentials, thereby numbing the sensation in the targeted area. The molecular targets of this compound are the voltage-gated sodium channels, and its pathway involves the stabilization of the inactivated state of these channels, preventing depolarization and subsequent nerve signal transmission .
Comparación Con Compuestos Similares
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but differing in chemical structure.
Bupivacaine: Known for its longer duration of action compared to Lotucaine.
Mepivacaine: Similar in structure but with a slightly different pharmacokinetic profile.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its tetramethylated pyrrolidine ring and o-tolyloxy group contribute to its distinct pharmacological properties, making it a valuable compound in both clinical and research settings .
Propiedades
Número CAS |
42373-59-1 |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
Clave InChI |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
SMILES canónico |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
| 48187-15-1 52304-85-5 |
|
Números CAS relacionados |
23875-59-4 (mono-hydrochloride) |
Sinónimos |
1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Bledocaine lotucaine lotucaine monohydrochloride lotucaine monohydrochloride, (-)-isomer lotucaine, (+)-isomer lotucaine, (+-)-isomer lotucaine, (-)-isomer MY 33-7 Tolcaine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoate](/img/structure/B1633923.png)












